molecular formula C14H7ClO2 B2507954 9-Oxofluorene-2-carbonyl chloride CAS No. 39180-42-2

9-Oxofluorene-2-carbonyl chloride

Cat. No.: B2507954
CAS No.: 39180-42-2
M. Wt: 242.66
InChI Key: JBRNPQQJXTWYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxofluorene-2-carbonyl chloride is an organic compound with the molecular formula C14H7ClO2. It is a derivative of fluorenone, characterized by the presence of a carbonyl chloride group at the 2-position of the fluorenone structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Oxofluorene-2-carbonyl chloride can be synthesized through the chlorination of 9-oxofluorene-2-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of the carboxylic acid to the acyl chloride. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 9-Oxofluorene-2-carbonyl chloride undergoes various chemical reactions, including nucleophilic acyl substitution, reduction, and oxidation.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-oxofluorene-2-carbonyl chloride involves nucleophilic acyl substitution reactions. The carbonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: 9-Oxofluorene-2-carbonyl chloride is unique due to its specific reactivity at the 2-position, which allows for the selective formation of derivatives that are not easily accessible through other routes. This specificity makes it a valuable reagent in organic synthesis and research .

Properties

IUPAC Name

9-oxofluorene-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO2/c15-14(17)8-5-6-10-9-3-1-2-4-11(9)13(16)12(10)7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRNPQQJXTWYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.